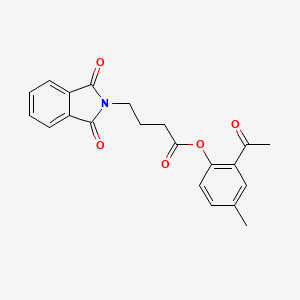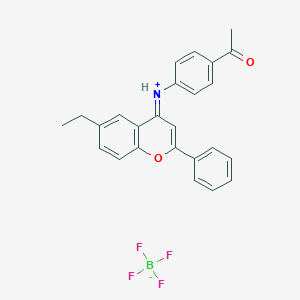
(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chromenylidene core, an azanium group, and a tetrafluoroborate counterion. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenylidene Core: This step involves the condensation of 6-ethyl-2-phenylchromen-4-one with an appropriate aldehyde under basic conditions to form the chromenylidene intermediate.
Introduction of the Acetylphenyl Group: The chromenylidene intermediate is then reacted with 4-acetylphenylboronic acid in the presence of a palladium catalyst to introduce the acetylphenyl group.
Formation of the Azanium Group: The resulting compound is treated with an amine to form the azanium group.
Addition of the Tetrafluoroborate Counterion: Finally, the compound is reacted with tetrafluoroboric acid to introduce the tetrafluoroborate counterion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-(4-acetylphenyl)-(6-methyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate
- (E)-(4-acetylphenyl)-(6-ethyl-2-methylchromen-4-ylidene)azanium;tetrafluoroborate
Uniqueness
(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
(E)-(4-acetylphenyl)-(6-ethyl-2-phenylchromen-4-ylidene)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2.BF4/c1-3-18-9-14-24-22(15-18)23(16-25(28-24)20-7-5-4-6-8-20)26-21-12-10-19(11-13-21)17(2)27;2-1(3,4)5/h4-16H,3H2,1-2H3;/q;-1/p+1/b26-23+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUQYLCZAMGJDO-VQSOISJUSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=CC2=C(C=C1)OC(=CC2=[NH+]C3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\C3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-3-[(Z)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B7747580.png)
![3-[(6-Nitroquinazolin-4-yl)amino]phenol](/img/structure/B7747581.png)
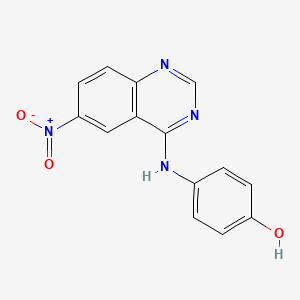
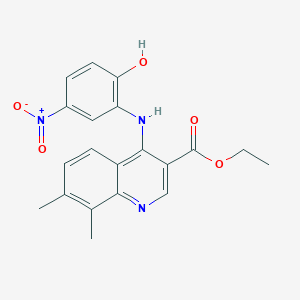

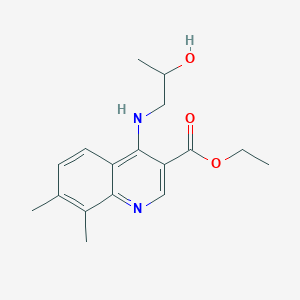
![2-[4-[(3-Chloro-2-methylphenyl)carbamoyl]phenoxy]acetic acid](/img/structure/B7747618.png)
![[3-(2-ethylphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7747628.png)
![2-[3-(2-Ethylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B7747631.png)
![(E)-N-butyl-2-cyano-3-[3-ethoxy-4-[2-(2-ethoxyanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B7747632.png)
![2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid](/img/structure/B7747641.png)
